2-(Benzyloxy)-4-methyl-1-nitrobenzene
Description
2-(Benzyloxy)-4-methyl-1-nitrobenzene (CAS: 22424-58-4) is a substituted aromatic compound featuring a benzyloxy group at position 2, a methyl group at position 4, and a nitro group at position 1 on the benzene ring. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituent pattern enables selective functionalization . Its hazards include harm upon inhalation, skin contact, or ingestion, necessitating strict safety protocols during handling .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-methyl-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
FZNZPJALPPEJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Properties
Key Observations:
Electron Effects :
- The nitro group in this compound deactivates the ring, directing further substitutions to meta/para positions. In contrast, 1-BENZYLOXY-4-NITROBENZENE (without a methyl group) shows reduced steric hindrance, favoring reactions at position 2 or 3 .
- Chloro and iodo substituents in analogs (e.g., 76464-61-4, 2177251-57-7) introduce halogenic reactivity, enabling nucleophilic substitutions or metal-catalyzed couplings .
Hazards :
Case Study: Reduction of Nitro Groups
- The nitro group in this compound can be reduced to an amine, yielding 4-(Benzyloxy)-2-methylaniline, a precursor for dyes or drugs. In contrast, analogs like 1-BENZYLOXY-4-NITROBENZENE produce 4-benzyloxyaniline, which lacks the methyl group’s solubility-enhancing effects .
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